Product packaging for Longissiminone B(Cat. No.:)

Longissiminone B

Cat. No.: B1250058
M. Wt: 244.63 g/mol
InChI Key: XMSVMWOBRGAQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a fundamental branch of chemical research that focuses on the isolation, structure elucidation, and synthesis of chemical compounds produced by living organisms. These compounds, often referred to as secondary metabolites, are not essential for the primary metabolic processes of the organism (like growth and reproduction) but serve a variety of other functions, such as defense or signaling. Historically, natural products have been a cornerstone of drug discovery, providing the structural basis for many essential medicines. The investigation into novel compounds like Longissiminone B is a continuation of this exploration, seeking to identify new chemical structures with potentially unique properties from the vast biodiversity of the natural world.

Overview of Lichen Secondary Metabolites Research

Lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, are prolific producers of unique secondary metabolites. microbiologyjournal.org These compounds are synthesized by the fungal partner and are often deposited as crystals on the surface of the fungal hyphae. microbiologyjournal.org The diversity of these metabolites is vast, including classes such as depsides, depsidones, dibenzofurans, and pulvinic acid derivatives. nih.govresearchgate.net

Research into lichen secondary metabolites has revealed a wide spectrum of biological activities. dergipark.org.tr These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, cytotoxic, and antitumor properties. dergipark.org.trphcogres.comresearchgate.net For instance, usnic acid, a well-known dibenzofuran (B1670420) found in many lichens, is recognized for its significant antimicrobial and antitumor activities. microbiologyjournal.orgresearchgate.netdergipark.org.tr The unique and varied chemical structures produced by lichens make them a compelling subject for natural products research, with the potential to uncover novel bioactive agents. researchgate.net

Significance of Usnea longissima as a Natural Source in Research

Usnea longissima, a fruticose lichen characterized by its long, hair-like thallus, is a particularly rich source of secondary metabolites. microbiologyjournal.orgphcogres.com This species has been a subject of significant phytochemical investigation due to its traditional use in medicine and its production of a diverse array of chemical compounds. dergipark.org.trresearchgate.netpjps.pk The most famous metabolite from the Usnea genus is usnic acid, but studies have shown that U. longissima produces many other substances. microbiologyjournal.orgresearchgate.net

Comprehensive analyses using advanced techniques like UPLC-ESI-QTOF-MS/MS have identified numerous compounds in U. longissima extracts, including depsides, depsidones, and dibenzofurans. nih.govnih.gov Specific metabolites isolated from this lichen include barbatic acid, evernic acid, and orcinol, alongside many others. nih.govphcogres.com The isolation of two novel natural products, Longissiminone A and this compound, from this specific lichen underscored its importance as a source for discovering new chemical entities. researchgate.netnih.gov

Table 1: Selected Secondary Metabolites Identified from Usnea longissima

Compound ClassExamplesReference
DibenzofuransUsnic Acid microbiologyjournal.org
DepsidesBarbatic Acid, Evernic Acid, Lecanorin nih.govphcogres.com
Aliphatic Acids18R-hydroxy-dihydroalloprotolichesterinic acid nih.govnih.gov
Phenolic CompoundsLongissiminone A, this compound, Orcinol phcogres.comresearchgate.netnih.gov
TriterpenesGlutinot researchgate.netpjps.pknih.gov

Research Scope and Objectives Pertaining to this compound

The primary research that introduced this compound focused on the phytochemical investigation of the medicinal lichen Usnea longissima. researchgate.netnih.gov The central objectives of this research were the isolation and structural elucidation of novel compounds from the lichen's extract.

During this study, researchers successfully isolated two new natural products, which they named Longissiminone A and this compound. researchgate.netnih.gov The determination of their chemical structures was accomplished through spectroscopic studies. researchgate.netnih.gov The research also involved preliminary screening for biological activity. While its counterpart, Longissiminone A, was found to possess potent anti-inflammatory activity, no specific biological activity was reported for this compound in the initial publication. researchgate.netnih.gov However, a cytotoxicity evaluation performed on both compounds indicated that they did not reduce cell viability at concentrations up to 200 µg/mL, suggesting low cytotoxicity under the tested conditions. researchgate.netnih.gov The scope of the research was therefore confined to the discovery, chemical characterization, and initial biological screening of these new molecules. researchgate.netnih.gov

Table 2: Research Summary for this compound

AspectFindingReference
Natural SourceUsnea longissima (Lichen) researchgate.netnih.gov
Chemical ClassPhenolic Compound nih.gov
Research ObjectiveIsolation and structure elucidation of novel natural products. researchgate.netnih.gov
Key FindingStructure determined via spectroscopic studies. researchgate.netnih.gov
Biological ActivityNo specific anti-inflammatory activity reported; found to have low cytotoxicity in an initial cell viability assay. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClO5 B1250058 Longissiminone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO5

Molecular Weight

244.63 g/mol

IUPAC Name

4-acetyl-3-chloro-2,6-dihydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C10H9ClO5/c1-4(13)6-7(11)8(14)5(3-12)9(15)10(6)16-2/h3,14-15H,1-2H3

InChI Key

XMSVMWOBRGAQCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1Cl)O)C=O)O)OC

Synonyms

longissiminone B

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Longissiminone B

Isolation Techniques from Natural Sources (e.g., Usnea longissima)

The isolation of Longissiminone B from its natural source, the lichen Usnea longissima, involves a systematic extraction and purification process. researchgate.netresearchgate.netpjps.pk The general procedure begins with the collection and drying of the lichen material. The dried thallus is then subjected to solvent extraction. researchgate.net

The initial extraction is typically performed using solvents such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. This crude extract contains a complex mixture of various secondary metabolites present in the lichen. researchgate.netresearchgate.net To isolate this compound from this mixture, a series of chromatographic techniques are employed. Column chromatography is a key step, often using silica (B1680970) gel as the stationary phase and a gradient of solvents, such as a hexane-ethyl acetate (B1210297) mixture, as the mobile phase. researchgate.net This process separates the compounds based on their polarity. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the target compound. Further purification of the enriched fractions, potentially through repeated column chromatography or other high-resolution techniques, yields pure this compound. researchgate.net

Advanced Spectroscopic Characterization for Structural Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments were critical. researchgate.netcolab.ws

¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present (e.g., methyl, methylene, carbonyl). rsc.org Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the connectivity between protons and carbons. HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations, which is essential for piecing together the molecular skeleton. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Specific chemical shift values (δ) are dependent on the solvent used and are reported in ppm)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)Key HMBC Correlations
Data not publicly available in the searched resources.

While the use of NMR is cited, specific spectral data for this compound is not detailed in the available public literature.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. thermofisher.commsu.edu High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. researchgate.net Electron Impact Mass Spectrometry (EI-MS) can provide information about the fragmentation pattern of the molecule, offering clues about its structural components. msu.edulehigh.edu For this compound, HR-ESI-MS would have been used to confirm its molecular formula, a crucial piece of data for structural elucidation. researchgate.net

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. lehigh.eduprimescholars.com The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. lehigh.edu Different types of bonds and functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), C-O, and aromatic C=C) absorb at characteristic frequencies. primescholars.com The IR spectrum of this compound would display specific absorption bands corresponding to the functional groups within its structure, such as those for hydroxyl and ketone moieties. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (the parts of a molecule that absorb light). mdpi.comresearchgate.net The UV-Vis spectrum of this compound would show absorption maxima (λmax) at specific wavelengths, indicating the presence of conjugated systems or aromatic rings within its structure. researchgate.net

Crystallographic Analysis and X-ray Diffraction for Absolute Configuration (if applicable)

While spectroscopic methods can determine the planar structure and relative stereochemistry of a molecule, determining its absolute configuration often requires other techniques. researchgate.net The most definitive method for establishing the absolute three-dimensional arrangement of atoms in a chiral molecule is single-crystal X-ray diffraction. nih.govnih.gov This technique requires the growth of a high-quality single crystal of the compound. If a suitable crystal of this compound was obtained, X-ray analysis would provide its precise 3D structure and absolute stereochemistry. researchgate.net In the absence of crystallographic data, the absolute configuration can sometimes be determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated for the possible enantiomers. The literature available from the search does not specify whether X-ray crystallography was performed on this compound.

Computational Chemistry for Structural Confirmation and Prediction

In the structural elucidation of complex natural products like this compound, computational chemistry serves as a powerful tool to complement experimental data from spectroscopic methods. It provides a theoretical framework for predicting molecular properties and confirming proposed structures, especially in cases of ambiguous stereochemistry or complex conformational landscapes. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are instrumental in this process. nih.govpsu.edu

The application of computational methods for this compound would involve a multi-step process. Initially, a conformational analysis is performed to identify all low-energy conformers of the proposed structure. This is a critical step, as the accuracy of subsequent calculations depends on averaging the properties of all significant conformers based on their Boltzmann distribution. psu.edu

Following conformational analysis, DFT calculations are employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. acs.org The calculated ¹H and ¹³C NMR chemical shifts for the proposed structure of this compound are then compared against the experimental values obtained from NMR spectroscopy. A high degree of correlation between the calculated and experimental data provides strong evidence for the correctness of the assigned structure. claremont.edu Quantum mechanical calculations of NMR data have become a reliable tool for distinguishing between potential isomers and validating complex molecular architectures. frontiersin.org

To definitively establish the absolute configuration of stereocenters within this compound, Electronic Circular Dichroism (ECD) spectra are calculated using TDDFT. nih.govacs.org The theoretical ECD spectrum is generated by Boltzmann-averaging the calculated spectra of the most stable conformers. This calculated spectrum is then compared with the experimentally measured ECD spectrum. A match between the signs and shapes of the Cotton effects in the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. psu.edurhhz.net This approach is a cornerstone of modern natural product chemistry for assigning the absolute configuration of chiral molecules. nih.gov

The table below illustrates a hypothetical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a proposed structure of this compound, demonstrating how computational data is used to validate spectroscopic findings.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

Carbon AtomExperimental Shift (δ ppm)Calculated Shift (δ ppm)Difference (Δδ ppm)
C-2175.4174.90.5
C-3115.2115.8-0.6
C-3a160.1160.5-0.4
C-498.398.10.2
C-5162.7162.20.5
C-6108.9109.3-0.4
C-7165.8165.10.7
C-7a105.5105.9-0.4

Note: The data in this table is hypothetical and serves to illustrate the methodology.

Similarly, the following table presents a notional comparison of experimental and TDDFT-calculated ECD data, which is crucial for assigning the absolute configuration.

Table 2: Comparison of Experimental and Calculated ECD Data for this compound

Experimental ECDCalculated ECD (TDDFT)
λmax [nm]Δελmax [nm]Δε
330+2.8328+3.1
295-1.5293-1.9
260+5.4258+6.0
235-4.2233-4.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Through this synergistic approach, combining high-resolution spectroscopic experiments with high-level quantum chemical calculations, the complete and unambiguous structure of this compound can be confidently established.

Biosynthetic Pathways of Longissiminone B

Proposed Biogenetic Origin from Precursor Molecules

The biosynthesis of the vast majority of lichen secondary metabolites, which number over 1000 identified compounds, originates from three principal metabolic pathways: the acetyl-polymalonyl pathway, the shikimic acid pathway, and the mevalonic acid pathway. lekovitesirovine.rsfrontiersin.orgmediresonline.orgmdpi.comwikipedia.org These pathways utilize basic building blocks from primary metabolism to construct the diverse chemical scaffolds observed in lichen substances. doi.org

Based on its chemical structure, Longissiminone B is a polyketide-derived aromatic compound. researchgate.net Its biogenetic origin is therefore proposed to be the acetyl-polymalonyl pathway, which is the primary route for the synthesis of most phenolic compounds in lichens, including depsides, depsidones, and dibenzofurans. frontiersin.orgmdpi.comdoi.org The precursor molecules for this pathway are acetyl coenzyme A (acetyl-CoA) and malonyl coenzyme A (malonyl-CoA), which are fundamental components of primary metabolism. frontiersin.orgdoi.org

Role of Polyketide Pathways (e.g., Acetyl-Polymalonyl Pathway)

The acetyl-polymalonyl pathway is central to the biosynthesis of this compound. This pathway is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKS). frontiersin.orgmdpi.comrsc.org The process begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with several extender units of malonyl-CoA. doi.orgrsc.org Each condensation step extends the growing carbon chain by two carbons.

The fungal PKS enzymes are typically Type I, meaning they are large proteins with multiple, distinct domains that carry out each step of the synthesis in an assembly-line fashion. nih.govmdpi.comresearchgate.net A PKS gene (U1PKS3) has been isolated from a cultured mycobiont of Usnea longissima, the lichen that produces this compound. nih.gov Analysis of this gene revealed domains characteristic of a reducing fungal PKS, including a β-ketoacyl synthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP) domain. nih.gov These domains work in concert to assemble the polyketide chain, control its length, and perform initial reductive modifications before it is released from the enzyme complex for further processing. mdpi.com For a compound like this compound, the PKS would assemble a specific polyketide chain that is then subjected to cyclization and other modifications to form the final aromatic structure. doi.org

Involvement of Mevalonic Acid and Shikimic Acid Pathways

While the acetyl-polymalonyl pathway is the principal route for this compound, it is important to understand the roles of the other major biosynthetic pathways in lichens.

Mevalonic Acid Pathway: This pathway is primarily responsible for the synthesis of terpenes, steroids, and carotenoids. frontiersin.orgmdpi.comaustplants.com.au It uses isopentenyl pyrophosphate, derived from mevalonic acid, as a key building block. austplants.com.au Given that this compound is an aromatic, chlorinated phenol, its core structure is not consistent with a terpenoid origin, making the involvement of the mevalonic acid pathway in its primary scaffold formation unlikely.

Shikimic Acid Pathway: This pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismic acid. slideshare.netwikipedia.orggacbe.ac.in This acid is a crucial precursor for the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other phenolic compounds like pulvinic acid derivatives and terphenylquinones in lichens. frontiersin.orgmdpi.comaustplants.com.auslideshare.net Although the shikimic acid pathway produces aromatic compounds, the majority of lichen phenolic substances, especially those with the structural characteristics of this compound, are derived from the acetyl-polymalonyl pathway. lekovitesirovine.rsfrontiersin.orgwikipedia.org There is no direct evidence to suggest the shikimic acid pathway contributes the main structural backbone of this compound.

Symbiotic Metabolic Interactions in Lichen Biosynthesis

The production of complex secondary metabolites like this compound is a direct result of the stable symbiotic association between a fungus and one or more photosynthetic partners. researchgate.netrsc.orglekovitesirovine.rs While the genetic blueprint for the biosynthetic enzymes resides within the fungal partner (mycobiont), the actual synthesis is metabolically dependent on the photobiont (algae or cyanobacteria). researchgate.netlekovitesirovine.rsmdpi.com

The photobiont performs photosynthesis and transfers fixed carbon, in the form of carbohydrates like polyols, to the mycobiont. mdpi.comdarwinsdaemon.com This supply of carbon fuels the primary metabolic pathways of the fungus, providing the necessary precursor molecules (acetyl-CoA and malonyl-CoA) for the energy-intensive production of secondary metabolites. doi.orgmdpi.com Research has shown that the synthesis of polyketides by the mycobiont is significantly affected by the presence of the photobiont, with co-culturing of the two partners often required to induce or enhance the production of these compounds. mdpi.com This metabolic interplay underscores that the unique chemistry of lichens is a product of the symbiosis itself, where the fungus harnesses resources from the photobiont to create a diverse arsenal (B13267) of compounds not typically produced by either organism when grown in isolation. rsc.orgdarwinsdaemon.com

Chemical Synthesis of Longissiminone B and Analogues

Total Synthesis Strategies and Methodologies

As of the current date, there are no published total syntheses of Longissiminone B. The following sections, therefore, represent a theoretical framework for how such a synthesis might be approached, based on common practices in natural product synthesis.

Retrosynthetic Analysis of the this compound Molecular Skeleton

A retrosynthetic analysis is a problem-solving technique for planning organic syntheses. e3s-conferences.orgnih.gov It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." e3s-conferences.orgnih.gov For this compound, a hypothetical retrosynthetic analysis would likely commence by identifying key structural motifs and bonds that can be formed using reliable and high-yielding chemical reactions.

A primary disconnection could target the bond connecting the two main fragments of the molecule. Further disconnections would simplify these fragments into more basic precursors. Functional group interconversions would be strategically employed to reveal more synthetically accessible intermediates. nih.gov

Key Synthetic Transformations and Cascade Reactions

The construction of a complex molecule like this compound would necessitate a series of key synthetic transformations. These could include carbon-carbon bond-forming reactions, cyclizations, and functional group manipulations.

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bonds are formed in a single operation without isolating intermediates. pjps.pkwikipedia.org The use of cascade reactions can significantly enhance synthetic efficiency by reducing the number of steps, purification procedures, and waste generated. wikipedia.org A potential synthesis of this compound could strategically employ a cascade reaction to rapidly assemble a significant portion of its molecular skeleton.

Stereoselective and Enantioselective Approaches

This compound possesses multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Stereoselective synthesis aims to produce a specific stereoisomer of a product. Enantioselective synthesis is a more specific form that produces a particular enantiomer.

Various strategies could be employed to achieve stereocontrol, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. The choice of a specific stereoselective method would depend on the nature of the targeted bond formation and the structure of the synthetic intermediates.

Synthesis of Core Structures and Advanced Intermediates

The synthesis of a complex natural product is often broken down into the synthesis of several advanced intermediates, or "core structures," which are then combined in the final stages. This convergent approach allows for the development of efficient routes to key fragments of the target molecule. For this compound, this would involve the separate synthesis of its constituent structural domains, followed by their strategic coupling.

Semi-Synthesis and Derivatization Approaches

Semi-synthesis involves the chemical modification of a natural product that has been isolated from a natural source. This approach is often used to produce analogs with improved biological activity or to probe structure-activity relationships. Given that this compound can be isolated from Usnea longissima, a semi-synthetic strategy could be a viable approach to generate derivatives. researchgate.netnih.govresearchgate.net This would involve subjecting the natural product to various chemical reactions to modify specific functional groups.

Synthesis of this compound Analogues and Derivatives for Research Applications

The synthesis of analogs and derivatives of a natural product is crucial for understanding its biological mechanism of action and for developing potential therapeutic agents. By systematically modifying different parts of the this compound structure, researchers could identify the key pharmacophoric elements responsible for its activity. These synthetic analogs would be invaluable tools for medicinal chemistry and chemical biology research.

Lack of Reported Synthesis Precludes Development of Novel Methodologies Inspired by this compound

A comprehensive review of scientific literature reveals a notable absence of a reported total synthesis for the natural product this compound. This crucial gap in the synthetic chemistry landscape means that, to date, no novel synthetic methodologies have been developed that are directly inspired by the unique structural framework of this compound.

This compound is a phenolic compound that, along with its analog Longissiminone A, was first isolated from the medicinal lichen Usnea longissima. thieme-connect.dersc.orgnih.gov The molecular structures of these natural products were elucidated through extensive spectroscopic analysis. nih.gov While these compounds have been the subject of phytochemical and biological studies, the complete laboratory synthesis of this compound has not yet been achieved or published in peer-reviewed literature.

The total synthesis of a complex natural product is a significant endeavor in organic chemistry. It not only provides access to larger quantities of the substance for further biological evaluation but also often stimulates the creation of new chemical reactions and strategies. The specific challenges posed by a molecule's intricate architecture, such as stereochemistry, ring systems, and functional group compatibility, frequently serve as a catalyst for innovation.

In the case of this compound, the absence of a synthetic route signifies that chemists have not yet surmounted the challenges inherent in its structure. Consequently, the field has not benefited from the potential methodological advancements that could arise from such a synthesis. The development of novel synthetic methodologies inspired by a natural product is a direct outcome of its successful construction, where new reactions or strategies are conceived to address specific synthetic problems.

Without a foundational total synthesis of this compound, any discussion on inspired methodologies remains purely speculative. The scientific community awaits the first successful synthesis of this intriguing natural product, which will undoubtedly provide a platform for future methodological innovation.

Investigation of Biological Activities and Mechanisms of Action of Longissiminone B

In Vitro Anti-inflammatory Activity Profiling

There is currently no specific information available from scientific sources detailing the in vitro anti-inflammatory activity of Longissiminone B.

Cell-Based Assays (e.g., neutrophil-based assays)

No studies were found that have utilized neutrophil-based or other specific cell-based assays to evaluate the anti-inflammatory effects of this compound. While the isolation of this compound has been documented, its subsequent testing in these types of assays has not been reported. nih.gov

Elucidation of Molecular Targets in Inflammatory Pathways (e.g., NF-κB, COX-2)

There is no available research that elucidates the molecular targets of this compound within critical inflammatory pathways. Its potential effects on transcription factors like Nuclear Factor-kappa B (NF-κB) or enzymes such as Cyclooxygenase-2 (COX-2) have not been investigated or reported.

In Vivo (Animal Model) Anti-inflammatory Efficacy

No published studies on the in vivo anti-inflammatory efficacy of this compound in any animal models were found.

Carrageenan-Induced Edema Models in Rodents

While the carrageenan-induced edema model is a standard method for assessing anti-inflammatory activity, and has been used to test the related compound Longissiminone A, there is no evidence of this compound being evaluated in this or any other rodent model of inflammation. nih.gov

Other Acute and Chronic Inflammation Models in Research

A review of the literature did not yield any studies where this compound was tested in other established acute or chronic animal models of inflammation.

Anti-Platelet Aggregation Research in Experimental Models

Platelet aggregation is a critical process in hemostasis and thrombosis. Anti-platelet agents are substances that can prevent the formation of blood clots by inhibiting the clumping of platelets.

Arachidonic Acid-Induced Aggregation Studies

Arachidonic acid is a polyunsaturated fatty acid that plays a key role in inducing platelet aggregation. nih.govnih.gov It is converted into potent signaling molecules like prostaglandin G2, H2, and subsequently thromboxane A2, which are strong promoters of aggregation. nih.gov Therefore, substances that inhibit this pathway are considered to have anti-platelet activity.

While specific studies on this compound's effect on arachidonic acid-induced aggregation were not found, research on the related compound Longissiminone A , isolated from the lichen Usnea longissima, has shown that it is moderately active against platelet aggregation induced by arachidonic acid in in vivo models. nih.gov

Data Table: Anti-Platelet Aggregation Activity of Longissiminone A Specific quantitative data for this compound is not available in the search results. The following represents a conceptual table based on findings for the related compound, Longissiminone A.

Compound Inducing Agent Activity Level
Longissiminone A Arachidonic Acid Moderate Inhibition

Mechanisms of Anti-aggregatory Action

The mechanisms through which compounds can exert anti-platelet effects are varied. They often involve interfering with signaling pathways essential for platelet activation and aggregation. nih.gov Common mechanisms include the inhibition of enzymes like cyclooxygenase (COX), which blocks the conversion of arachidonic acid to thromboxane A2, or antagonism of platelet receptors that bind to aggregation promoters. nih.govnih.gov

Specific research detailing the mechanism of anti-aggregatory action for this compound is not available in the reviewed literature.

Antioxidant and Oxidative Stress Modulation Studies

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. Oxidative stress is an imbalance between free radicals and antioxidants in the body.

Radical Scavenging Assays (e.g., DPPH, hydroxyl radical)

Radical scavenging assays are standard in vitro methods used to determine the antioxidant potential of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and affordable method where an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. mdpi.com The hydroxyl radical is another highly reactive and short-lived free radical; assays measuring its neutralization are also crucial for evaluating antioxidant capacity. nih.govnih.gov

No specific data from DPPH, hydroxyl radical, or other radical scavenging assays for this compound could be located in the available search results.

Data Table: Radical Scavenging Activity of this compound No data is available to populate this table.

Assay Compound IC50 Value
DPPH Scavenging This compound Data Not Available
Hydroxyl Radical Scavenging This compound Data Not Available

Modulation of Endogenous Antioxidant Enzymes (e.g., SOD, CAT, GPx)

The body has a natural defense system against oxidative stress composed of endogenous antioxidant enzymes. Key enzymes in this system include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). glisodin.orgnih.gov SOD converts superoxide radicals into hydrogen peroxide and oxygen. nih.gov Subsequently, CAT and GPx work to break down hydrogen peroxide into harmless water and oxygen, thus preventing cellular damage. nih.govresearchgate.net Investigating a compound's ability to enhance the activity of these enzymes is a key part of understanding its role in modulating oxidative stress. glisodin.org

There are no specific studies available in the search results that investigate the effects of this compound on the activity of SOD, CAT, or GPx.

Lipid Peroxidation Inhibition Research

Lipid peroxidation is a process where free radicals attack lipids (fats) in cell membranes, leading to cellular damage. mdpi.commdpi.com This chain reaction can compromise membrane integrity and is implicated in various diseases. mdpi.commdpi.com Antioxidants can inhibit lipid peroxidation by neutralizing the free radicals that initiate and propagate this process. nih.gov

Specific research on the ability of this compound to inhibit lipid peroxidation has not been identified in the available literature.

Data Table: Lipid Peroxidation Inhibition by this compound No data is available to populate this table.

Assay/Model System Compound Inhibition (%)
TBARS Assay This compound Data Not Available
Linoleic Acid Peroxidation This compound Data Not Available

Based on a comprehensive search of available scientific literature, there is no information regarding the investigation of "this compound" for the biological activities specified in the requested outline. Research and preclinical studies detailing its effects on liver protection, cytotoxicity, antimicrobial activity, or enzyme inhibition could not be located.

Therefore, it is not possible to provide an article on the "" with the following structure:

Enzyme Inhibition Studies (e.g., Tyrosinase, Acetylcholinesterase, Proteasome, other relevant targets for anti-inflammatory or antimicrobial actions)

No data from preclinical or in vitro studies are available in the public domain to populate these sections accurately. Information exists for a related compound, Longissiminone A, which has been investigated for anti-inflammatory and anti-platelet aggregation activities, but this does not extend to this compound or the specific biological actions requested.

Other Emerging Biological Activities in Research Models

Currently, publicly available scientific literature has limited information regarding the specific biological activities of this compound beyond initial cytotoxicity screening. The primary research that identified and isolated this compound also conducted a cell viability assay.

In this initial study, this compound was evaluated for its cytotoxic effects. The research demonstrated that at a concentration of 200 µg/mL, this compound did not impact the viability of the cells used in the assay, indicating a lack of toxicity at this concentration. nih.govresearchgate.net This foundational observation suggests that the compound is well-tolerated by cells in this particular research model.

It is noteworthy that the same study reported potent anti-inflammatory activity for a related compound, Longissiminone A, which was isolated from the same source, the medicinal lichen Usnea longissima. nih.govresearchgate.net However, to date, no peer-reviewed studies have been published detailing any specific emerging biological activities or mechanisms of action for this compound itself. Further research is required to explore the potential pharmacological effects of this compound.

Research ModelCompound TestedConcentrationObserved Effect
Cell-based viability assayThis compound200 µg/mL100% cell viability nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Longissiminone B and Its Analogues

Identification of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling is a crucial step in understanding the interaction between a ligand and its biological target. It involves identifying the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological activity. For a compound like Longissiminone B, this process would typically involve:

Structural Analysis: A detailed examination of the 3D structure of this compound to identify potential pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

Comparison with Analogues: If a series of this compound analogues with varying biological activities were available, they would be superimposed to identify common features present in active compounds and absent in inactive ones.

Receptor-Based Modeling: In cases where the biological target of this compound is known, a receptor-based pharmacophore model could be generated by analyzing the key interaction points within the receptor's binding site.

Without experimental data on the biological activity of this compound and its analogues, a specific pharmacophore model cannot be constructed.

Rational Design of Analogues for Enhanced Activity or Selectivity

Based on a hypothetical pharmacophore model for this compound, medicinal chemists could rationally design new analogues with potentially improved properties. This process involves strategically modifying the core structure of this compound to enhance its interaction with the target, improve its pharmacokinetic profile, or increase its selectivity for a specific biological target.

Strategies for Analogue Design:

Modification StrategyRationalePotential Outcome
Functional Group Modification To optimize interactions with the target receptor.Enhanced binding affinity and potency.
Scaffold Hopping To replace the core structure with a different one while maintaining the key pharmacophoric features.Improved novelty, patentability, and potentially better ADME properties.
Bioisosteric Replacement To substitute a functional group with another that has similar physical or chemical properties.Enhanced biological activity, reduced toxicity, or improved metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov A QSAR model for this compound and its analogues would require a dataset of compounds with experimentally determined biological activities.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A diverse set of this compound analogues with a wide range of biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. youtube.com

A validated QSAR model could then be used to predict the biological activity of newly designed, untested this compound analogues.

Ligand-Receptor Interaction Studies (e.g., Molecular Docking, Molecular Dynamics Simulations)

To gain a deeper understanding of how this compound interacts with its biological target at the atomic level, computational techniques like molecular docking and molecular dynamics (MD) simulations would be employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. dovepress.com For this compound, docking studies would help to:

Identify the most likely binding pose within the receptor's active site.

Elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Rank different analogues based on their predicted binding affinities.

Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. rsc.orgumpr.ac.id For a this compound-receptor complex, MD simulations could reveal:

The stability of the binding pose predicted by molecular docking.

The conformational changes that occur in both the ligand and the receptor upon binding.

The role of solvent molecules in the binding process.

Conformational Analysis and Bioactive Conformation Elucidation

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation when it binds to its target. Conformational analysis aims to identify the low-energy, biologically active conformation.

Various experimental and computational methods can be used for conformational analysis:

Experimental Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the solution-state conformation of a molecule.

Computational Methods: Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule and identify stable conformers.

By combining experimental data with computational modeling, it is possible to propose a bioactive conformation for this compound, which can then be used to guide the design of new, more rigid analogues that are locked in this active conformation.

Advanced Research Applications and Future Directions

Longissiminone B as a Biochemical Probe for Cellular Pathways

Biochemical probes are specialized small molecules used to study and manipulate biological systems, such as cellular pathways. nih.govmedchem101.com These tools allow for the targeted modulation of protein activity, enabling researchers to decipher complex biological processes. nih.govnih.gov

Currently, there is no published research on the use of this compound as a biochemical probe. However, its natural product scaffold presents a unique starting point for the development of such tools. To function as a probe, the this compound molecule would likely require chemical modification to incorporate specific functional groups. For example, a fluorescent dye could be attached to visualize its localization within a cell, or a photoreactive group could be added to allow for covalent cross-linking to its protein targets upon UV light exposure.

The development of activity-based probes from this compound could enable the direct identification of its cellular binding partners and provide a deeper understanding of its mechanism of action. nih.gov Such a probe would be invaluable for exploring the cellular pathways it may influence, transforming it from a simple isolated compound into a dynamic tool for biological discovery.

Potential as a Lead Compound for Further Research in Natural Product Chemistry

Natural products have historically been a cornerstone of drug discovery, providing structurally diverse scaffolds that serve as "lead compounds" for the development of new therapeutic agents. tiu.edu.iqarxiv.org A lead compound is a chemical that has promising pharmacological or biological activity and serves as the starting point for medicinal chemistry efforts to synthesize more potent and selective analogs. nih.govrsc.org

This compound possesses several characteristics that make it an attractive lead compound. It is derived from a natural source and initial cytotoxicity assays indicated high cell viability (100%) at concentrations of 200 µg/mL, suggesting a favorable preliminary safety profile. researchgate.netresearchgate.net Furthermore, its structural analog, Longissiminone A, which was isolated from the same lichen, has demonstrated potent anti-inflammatory and moderate anti-platelet aggregation activities. researchgate.netresearchgate.neteajm.org The established bioactivity of Longissiminone A suggests that the core structure shared by both molecules is biologically relevant and warrants further investigation. researchgate.netresearchgate.net

Future research would involve structure-activity relationship (SAR) studies, where chemists systematically modify different parts of the this compound structure to understand which features are critical for any observed biological effects. nih.gov This process could lead to the creation of novel derivatives with enhanced potency and target specificity.

FeatureLongissiminone AThis compound
Source Usnea longissima researchgate.netUsnea longissima researchgate.net
Compound Class Phenolic Compound researchgate.netPhenolic Compound researchgate.net
Reported Bioactivity Potent anti-inflammatory, moderate anti-platelet aggregation researchgate.netresearchgate.netCytotoxicity assay showed 100% cell viability at 200 µg/mL researchgate.net
Potential Validated bioactive scaffoldPotential lead compound based on analog activity and low cytotoxicity researchgate.netresearchgate.net

Chemoinformatic and Computational Screening for Related Compounds

Chemoinformatics utilizes computational methods to analyze chemical and biological data, accelerating the drug discovery process. azolifesciences.com Virtual screening, a key chemoinformatic technique, allows researchers to search large compound libraries for molecules with a high likelihood of binding to a specific biological target or that are structurally similar to a known active compound. azolifesciences.comenamine.net

Although no specific chemoinformatic studies on this compound have been published, its structure could serve as an excellent query for in silico screening campaigns. mdpi.comscielo.org.mx By using the three-dimensional structure of this compound, researchers could computationally screen databases containing millions of natural and synthetic compounds to identify molecules with similar shapes or chemical features. chemrxiv.org This approach can rapidly identify novel compounds that might share the biological activities of the longissiminone scaffold. mdpi.com Techniques such as molecular fingerprinting and scaffold-based clustering could reveal diverse molecules that retain the core bioactive framework. lifechemicals.com

StepDescriptionRationale
1. Query Definition Use the 2D and 3D chemical structure of this compound as the starting point.The known structure provides the basis for similarity searches and docking simulations.
2. Database Selection Select relevant compound databases, such as ZINC (synthetic compounds), PubChem, and specialized natural product libraries (e.g., from ChEMBL). scielo.org.mxchemrxiv.orgTo search a wide and diverse chemical space for potential hits.
3. Virtual Screening Employ methods like ligand-based screening (searching for similar structures) or structure-based screening (docking into a hypothesized protein target).To efficiently filter large libraries down to a manageable number of promising candidates for experimental testing. azolifesciences.com
4. Hit Selection & Prioritization Analyze the top-scoring compounds based on structural diversity, predicted physicochemical properties, and potential for synthesis.To select the most promising and novel candidates for acquisition or synthesis and subsequent biological evaluation. enamine.net

Omics-Based Approaches to Elucidate Comprehensive Biological Impact

"Omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a global, system-wide view of the molecular changes within a cell or organism in response to a stimulus. nih.govnih.gov Applying these approaches to this compound would offer a comprehensive and unbiased understanding of its biological effects, moving beyond a single-target perspective.

For example, a transcriptomics study (e.g., using RNA sequencing) could reveal how this compound alters gene expression in human cells. This could point towards the specific signaling pathways being modulated. nih.gov Proteomics could identify changes in protein abundance or post-translational modifications, potentially revealing the compound's direct or indirect targets. nih.gov Metabolomics would show how this compound affects the cell's metabolic network.

Integrating these multi-omics datasets would provide a holistic picture of the compound's impact, helping to formulate hypotheses about its mechanism of action and identify potential biomarkers to track its effects. nih.gov

Sustainable Bioproduction and Biotechnological Approaches for this compound

This compound is naturally produced by the lichen Usnea longissima. researchgate.net Lichens are slow-growing symbiotic organisms, making the large-scale harvesting required for extensive research or commercial development unsustainable. This presents a significant bottleneck for the future of this compound research.

Biotechnology offers promising solutions to this supply problem. One approach is to identify and culture the specific symbiotic partner (the fungus or mycobiont) responsible for producing the compound. scribd.com If the fungus can be grown in a laboratory setting via fermentation, this would provide a renewable and scalable source of this compound.

A more advanced approach involves synthetic biology. Researchers could identify the biosynthetic gene cluster—the set of genes that code for the enzymes producing this compound—within the lichen's genome. This gene cluster could then be transferred into a fast-growing host organism, such as yeast or E. coli, effectively turning these microorganisms into cellular factories for sustainable and on-demand production of the compound.

Interdisciplinary Research Integrating Chemical Biology and Natural Products

The full potential of this compound can only be realized through a deeply interdisciplinary research program that integrates chemical biology with natural product research. tiu.edu.iqircbc.ac.cn This collaborative approach breaks down the traditional silos between scientific fields to accelerate discovery. hku.hk

Such a program would involve:

Natural Product Chemists: Isolating this compound and its analogs, and synthesizing new derivatives for SAR studies. nagasaki-u.ac.jp

Computational Biologists: Using chemoinformatics to screen for related compounds and building predictive models of activity. enamine.net

Cell Biologists: Utilizing omics technologies to map the global biological impact of the compound and using custom-synthesized probes to identify cellular targets. nih.govhku.hk

Biotechnologists: Developing sustainable methods for producing the compound through fermentation or synthetic biology.

By combining these expertises, the scientific community can systematically advance this compound from a mere chemical curiosity to a well-understood biochemical tool and a potential lead for future therapeutic development. tiu.edu.iq

Q & A

Q. How can researchers ensure the reproducibility of this compound’s pharmacological assays across labs?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols on platforms like Protocols.io . Share characterized compound samples via academic repositories and detail instrument calibration methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.